molecular formula C9H7NO4 B149771 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 134997-87-8

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No. B149771
M. Wt: 193.16 g/mol
InChI Key: CIYUDMUBYRVMLP-UHFFFAOYSA-N
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Patent
US08242275B2

Procedure details

To a solution of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylic acid methyl ester (3.13 g, 15.1 mmol) in THF/H2O (3:1; 76 mL) was added a LiOH (4 M in H2O; 19.0 mL, 75.5 mmol), and the solution was stirred at RT for 24 h. The solution was concentrated, diluted with H2O (50 mL), and acidified to pH<1 with conc. HCl. The resulting precipitate was collected by filtration afforded 7.6 g of the title compound contaminated with excess HCl and H2O. MS (ESI): exact mass calculated for C6H7NO4, 193.04; m/z found, 194.2 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 10.85 (br s, 1H), 7.50-7.47 (m, 2H), 6.99 (d, J=8.3, 1H), 4.63 (s, 2H).
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1)=[O:4].[Li+].[OH-]>C1COCC1.O>[O:14]=[C:11]1[NH:10][C:9]2[CH:15]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[CH:7][C:8]=2[O:13][CH2:12]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
19 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
76 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with H2O (50 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1COC2=C(N1)C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 260.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.